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Benzo[b]thiophene, 4,5-dimethoxy-

Cat. No.: B11813744
CAS No.: 103204-79-1
M. Wt: 194.25 g/mol
InChI Key: ZCHGXTDHLWAFGN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzo[b]thiophene Chemistry

The study of benzo[b]thiophenes has a rich history, initially stemming from their discovery in coal tar. wikipedia.org Over the decades, the field has evolved from basic structural elucidation to the sophisticated synthesis of complex derivatives. Early research focused on understanding the fundamental reactivity of the benzo[b]thiophene core. researchgate.net This foundational knowledge paved the way for the development of a vast array of synthetic methodologies, enabling chemists to introduce a wide variety of substituents at various positions on the ring system. nih.gov This has been crucial for exploring the structure-activity relationships of these compounds in different applications. nih.govresearchgate.net

Structural Significance of the Benzo[b]thiophene Core in Polycyclic Aromatic Heterocycles

The benzo[b]thiophene core is a privileged structure in the realm of polycyclic aromatic heterocycles. researchgate.net Its planarity and electron-rich nature, arising from the fusion of the aromatic benzene (B151609) and thiophene (B33073) rings, contribute to its ability to engage in various non-covalent interactions, a key feature in its biological activity. researchgate.net The sulfur atom in the thiophene ring not only influences the electronic properties of the molecule but also provides a site for potential coordination with metal centers. The fusion of the two rings creates a rigid framework that is often found in the core of many pharmaceutically active compounds and organic materials. wikipedia.orgekb.eg

Overview of Research Trajectories for Dimethoxy-Substituted Benzo[b]thiophenes within Heterocyclic Chemistry

Research into dimethoxy-substituted benzo[b]thiophenes, such as 4,5-dimethoxybenzo[b]thiophene, represents a specific and significant trajectory within the broader field of heterocyclic chemistry. The introduction of methoxy (B1213986) groups can profoundly influence the molecule's electronic and steric properties. These groups are known to be electron-donating, which can affect the reactivity of the benzo[b]thiophene ring system and modulate its biological activity. wikipedia.org

A notable area of investigation has been the synthesis of various positional isomers of dimethoxybenzo[b]thiophene and the exploration of their utility as building blocks for more complex molecules. For instance, the synthesis of 4,7-dimethoxybenzo[b]thiophene derivatives has been pursued to create potential serotoninergic agents. researchgate.net Similarly, the synthesis and biological evaluation of other substituted benzo[b]thiophenes continue to be an active area of research, with studies focusing on their potential as antimicrobial and anticancer agents. ekb.egnih.govnih.gov

The specific substitution pattern of the methoxy groups is critical in determining the compound's properties and potential applications. For example, the synthesis of 5,6-dimethoxybenzo[b]thiophene (B1598345) has also been a subject of interest. bldpharm.com The varied positioning of these electron-donating groups allows for fine-tuning of the molecule's characteristics, a key aspect in the rational design of new functional materials and therapeutic agents.

Detailed Research Findings

The synthesis of dimethoxy-substituted benzo[b]thiophenes can be achieved through various synthetic routes. One common approach involves the construction of the benzo[b]thiophene core from appropriately substituted precursors. For example, the synthesis of 4,7-dimethoxy-benzo[b]thiophene-2-carbonyl chloride was achieved from a carboxylic acid precursor. researchgate.net

The following table provides an overview of some of the compounds mentioned in the research of benzo[b]thiophene derivatives:

Compound NameMolecular FormulaKey Research Finding
Benzo[b]thiopheneC8H6SA foundational structure for numerous bioactive compounds. wikipedia.org
4,7-Dimethoxy-benzo[b]thiophene-2-carbonyl chlorideNot AvailableUsed as a precursor in the synthesis of potential serotoninergic agents. researchgate.net
5,6-Dimethoxybenzo[b]thiopheneC10H10O2SA dimethoxy-substituted isomer of interest in chemical synthesis. bldpharm.com
3-Halobenzo[b]thiophenesNot AvailableSynthesized and evaluated for antimicrobial activities. nih.gov
Benzo[b]thiophene AcylhydrazonesNot AvailableInvestigated as antimicrobial agents against multidrug-resistant bacteria. nih.gov
4,5,6,7-Tetrahydrobenzo[b]thiopheneC8H10SA key scaffold for developing anticancer agents. ekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2S B11813744 Benzo[b]thiophene, 4,5-dimethoxy- CAS No. 103204-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103204-79-1

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

4,5-dimethoxy-1-benzothiophene

InChI

InChI=1S/C10H10O2S/c1-11-8-3-4-9-7(5-6-13-9)10(8)12-2/h3-6H,1-2H3

InChI Key

ZCHGXTDHLWAFGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC=C2)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Benzo B Thiophene, 4,5 Dimethoxy Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4,5-dimethoxybenzo[b]thiophene derivatives, offering detailed insights into the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Environments

¹H NMR spectroscopy provides critical information about the chemical environment of protons within a molecule. In derivatives of Benzo[b]thiophene, 4,5-dimethoxy-, the aromatic protons of the benzo[b]thiophene core typically appear as multiplets in the range of δ 7.0–8.0 ppm niscpr.res.inrsc.org. The protons of the methoxy (B1213986) groups at the C-4 and C-5 positions are readily identified by their characteristic singlet signals in the aliphatic region, generally between δ 3.8 and δ 4.0 ppm. The specific chemical shifts and coupling constants of the aromatic protons are influenced by the nature and position of substituents on the benzothiophene ring system, providing valuable data for positional isomer differentiation.

Table 1: Representative ¹H NMR Data for Benzo[b]thiophene Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
Benzo[b]thiophene CDCl₃ 7.88 (d), 7.83 (d), 7.44 (d), 7.36 (m), 7.34 (m) chemicalbook.com
2-Substituted Benzo[b]thiophenes CDCl₃ Aromatic protons generally appear as multiplets between δ 7.17 and 7.82 ppm rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The carbon atoms of the benzo[b]thiophene ring system in derivatives of 4,5-dimethoxybenzo[b]thiophene typically resonate in the aromatic region of the spectrum, from approximately δ 110 to 150 ppm niscpr.res.in. The quaternary carbons, including those bonded to the sulfur atom and the methoxy groups, often show distinct chemical shifts. The carbons of the methoxy groups themselves appear in the aliphatic region, usually around δ 55–60 ppm. Analysis of these chemical shifts is instrumental in confirming the carbon framework and the positions of substituents niscpr.res.innih.gov.

Table 2: Illustrative ¹³C NMR Data for Benzo[b]thiophene Derivatives

Compound Solvent Chemical Shift (δ, ppm)
Benzo[b]thiophene CDCl₃ 140.75, 139.23, 128.53, 126.62, 126.43, 125.79, 124.97, 124.41, 122.53 niscpr.res.in
Substituted Benzo[b]thiophenes CDCl₃ Aromatic carbons typically resonate in the range of δ 122 to 148 ppm niscpr.res.in

Two-Dimensional NMR Techniques for Connectivity and Correlation Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons in the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, further aiding in the complete structural elucidation of complex derivatives. These methods have been successfully used to assign the proton and ¹³C NMR spectra of complex polynuclear aromatic systems containing a thiophene (B33073) ring najah.edu.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of Benzo[b]thiophene, 4,5-dimethoxy- derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for benzothiophene derivatives involve the loss of small molecules or radicals, such as the methoxy groups or parts of other substituents nih.gov. The analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and identify its various components nih.govresearchgate.net.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule. In the IR spectra of 4,5-dimethoxybenzo[b]thiophene derivatives, characteristic absorption bands can be observed. The C-H stretching vibrations of the aromatic ring typically appear around 3000–3100 cm⁻¹. The C-O stretching vibrations of the methoxy groups give rise to strong bands in the region of 1000–1300 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1450–1600 cm⁻¹ region. The presence and specific positions of these and other characteristic bands can confirm the presence of the key functional groups within the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsion angles with high precision. For derivatives of Benzo[b]thiophene, 4,5-dimethoxy-, X-ray crystallography can confirm the planarity of the benzothiophene ring system and determine the conformation of the methoxy groups relative to the ring. Furthermore, it provides insights into the supramolecular structure, revealing how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the material nih.govnih.govnih.gov. The benzothiophene rings in such derivatives are typically found to be almost planar nih.gov.

Determination of Molecular Planarity and Conformation

The planarity of the benzo[b]thiophene core is a key determinant of the electronic properties of its derivatives. X-ray crystallography studies on compounds closely related to Benzo[b]thiophene, 4,5-dimethoxy-, such as Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate and 4,7-Dibromo-5,6-dimethoxybenzo[b]thiophene-2-methylcarboxylate, offer valuable insights into the expected conformation of the parent compound.

In a study of various vanillin-based building blocks for organic electronic materials, a series of benzo[b]thiophene derivatives were synthesized and their crystal structures determined. For instance, crystallographic data for compounds such as methyl 4,7-dibromo-5,6-dimethoxybenzo[b]thiophene-2-carboxylate is available through the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2101231–2101242 acs.orgkemitek.org.

Generally, the fused ring system of benzo[b]thiophene is nearly planar. However, the presence of substituents, such as the 4,5-dimethoxy groups, can introduce minor deviations from planarity. The conformation of the methoxy groups themselves is of particular interest. Typically, the methyl groups of the methoxy substituents will orient themselves to minimize steric hindrance with adjacent groups and the benzo[b]thiophene ring. This often results in one methoxy group lying slightly above the plane of the aromatic system and the other slightly below.

Computational studies, employing methods such as Density Functional Theory (DFT), can further elucidate the preferred conformation and the degree of planarity. Such calculations on related thiophene derivatives have shown that the dihedral angles defining the torsion between substituents and the thiophene ring, as well as the torsion between the carbon atoms within the ring, indicate a generally planar structure researchgate.net.

Table 1: Selected Crystallographic Data for a Benzo[b]thiophene, 4,5-dimethoxy- Derivative

Parameter Value
Crystal System Monoclinic / Triclinic (Varies by derivative) acs.orgkemitek.org
Space Group P2₁/c / P-1 (Varies by derivative) acs.orgkemitek.org
a (Å) Data specific to derivative
b (Å) Data specific to derivative
c (Å) Data specific to derivative
α (°) Data specific to derivative
β (°) Data specific to derivative
γ (°) Data specific to derivative

Note: Specific unit cell parameters are dependent on the exact derivative and can be accessed through the CCDC.

Analysis of Intermolecular Interactions (e.g., C-H···π, Hydrogen Bonding) and Crystal Packing

The solid-state packing of Benzo[b]thiophene, 4,5-dimethoxy- derivatives is governed by a network of weak intermolecular interactions. These interactions, while individually weak, collectively determine the crystal lattice energy and the macroscopic properties of the material.

C-H···π Interactions: These interactions are common in aromatic systems where a C-H bond acts as a weak donor to the electron-rich π-system of an adjacent molecule. In the crystal lattice of 4,5-dimethoxybenzo[b]thiophene derivatives, C-H bonds from the aromatic ring or the methyl groups of the methoxy substituents can interact with the π-cloud of the benzo[b]thiophene core of a neighboring molecule.

Hydrogen Bonding: While classical hydrogen bonds (e.g., O-H···O or N-H···O) are absent in the parent Benzo[b]thiophene, 4,5-dimethoxy-, the presence of the methoxy groups introduces the possibility of weak C-H···O hydrogen bonds. In these interactions, a C-H bond can act as a hydrogen bond donor to the oxygen atom of a methoxy group on an adjacent molecule. The analysis of crystal structures of related dimethoxy-biphenyl compounds has revealed the presence of C-H···O short contacts that play a role in stabilizing the crystal packing.

π-π Stacking: The planar nature of the benzo[b]thiophene core facilitates π-π stacking interactions between adjacent molecules. These interactions can be either face-to-face or offset (slipped-stacking). The specific arrangement is influenced by the electronic nature and steric bulk of the substituents. The methoxy groups at the 4 and 5 positions will influence the stacking geometry, potentially leading to an offset arrangement to minimize steric repulsion.

Table 2: Common Intermolecular Interactions in Benzo[b]thiophene, 4,5-dimethoxy- Derivatives

Interaction Type Donor Acceptor Typical Distance (Å)
C-H···π Aromatic C-H, Methyl C-H Benzo[b]thiophene π-system ~2.5 - 3.0 (H to centroid)
C-H···O Aromatic C-H, Methyl C-H Methoxy Oxygen ~2.2 - 2.8 (H···O)

The comprehensive analysis of the crystal structures of closely related derivatives provides a robust model for understanding the solid-state behavior of Benzo[b]thiophene, 4,5-dimethoxy-. The combination of a near-planar core with the potential for a variety of weak intermolecular interactions leads to complex and interesting crystal packing arrangements.

Theoretical and Computational Chemistry Studies on Benzo B Thiophene, 4,5 Dimethoxy and Analogues

Electronic Structure and Molecular Orbital Theory

The electronic architecture of a molecule dictates its reactivity, stability, and optoelectronic properties. For Benzo[b]thiophene, 4,5-dimethoxy-, molecular orbital theory, particularly when implemented with quantum chemical methods, provides a detailed picture of its electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic properties of molecules. scienceopen.com This method is frequently used to determine optimized molecular geometries, energies, and the distribution of electrons within benzothiophene derivatives. ub.ac.idmdpi.com For the parent molecule, benzothiophene, DFT calculations have been employed to establish its planar geometry and other electronic features. researchgate.net

In the case of Benzo[b]thiophene, 4,5-dimethoxy-, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, various ground-state properties can be derived, including the total energy, dipole moment, and the spatial distribution of electron density. The presence of the two electron-donating methoxy (B1213986) (-OCH3) groups at the 4- and 5-positions on the benzene (B151609) ring is expected to significantly influence these properties by increasing the electron density of the fused aromatic system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.netscispace.com TD-DFT calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry. scispace.com These energies are fundamental to predicting the molecule's UV-visible absorption spectrum. nih.govmdpi.com For Benzo[b]thiophene, 4,5-dimethoxy-, TD-DFT would be used to calculate the energies of the lowest singlet excited states (S1, S2, etc.) and their corresponding oscillator strengths, which determine the intensity of absorption peaks. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the electronic and optical properties of a molecule. nih.govscialert.net A smaller gap generally corresponds to a molecule that is more easily excitable, which is a desirable trait for materials used in organic solar cells. nih.gov

Computational studies on benzothiophene and its derivatives show how substituents can tune this energy gap. researchgate.netnih.gov The electron-donating methoxy groups in Benzo[b]thiophene, 4,5-dimethoxy- are expected to raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted benzothiophene. nih.govmdpi.com This effect makes the molecule more susceptible to electronic excitation at longer wavelengths of light.

Table 1: Calculated Frontier Orbital Energies and Gaps for Benzothiophene and a Representative Substituted Benzothiazole Analogue

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Benzothiophene researchgate.net-6.12-1.554.57B3LYP/6-311++G
Benzothiazole Analogue (with -CH3 donor) nih.gov-5.58-1.883.70B3LYP/6-31+G

Data for benzothiophene is converted from atomic units (a.u.) to electron volts (eV) where 1 a.u. = 27.2114 eV. The data illustrates how donor groups tend to decrease the energy gap.

Investigation of Charge Transfer Characteristics and Push-Pull Effects

The spatial distribution of the HOMO and LUMO provides insight into the nature of electronic transitions. nih.gov In molecules with donor and acceptor groups, the HOMO is often localized on the electron-donating portion, while the LUMO is on the electron-accepting portion. An electronic excitation can then be described as an intramolecular charge transfer (ICT) from the donor to the acceptor. nih.gov

In Benzo[b]thiophene, 4,5-dimethoxy-, the methoxy groups act as electron donors (a "push" effect), increasing the electron density on the benzothiophene core. The HOMO is expected to be delocalized across the entire π-system but with significant contributions from the methoxy-substituted benzene ring. The LUMO would also be delocalized over the aromatic framework. The transition from the HOMO to the LUMO would therefore enhance the transfer of charge density from the methoxy-substituted part of the molecule to the thiophene (B33073) ring and the rest of the π-conjugated system. nih.govnih.gov

Aromaticity Assessment and Electron Delocalization within the Heterocyclic System (e.g., NICS Indices)

Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated molecules. One of the most common computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point 1 Å above the center (NICS(1)). github.io Highly negative NICS values are indicative of strong aromatic character, while values near zero or positive suggest non-aromatic or anti-aromatic character, respectively. github.io

Studies on the parent benzothiophene molecule have quantified the aromaticity of both its benzene and thiophene rings. researchgate.net The introduction of substituents can modulate this property. Electron-donating groups, like the methoxy groups in Benzo[b]thiophene, 4,5-dimethoxy-, can alter the π-electron delocalization, which may lead to slight changes in the NICS values for both rings compared to the unsubstituted system. researchgate.net However, both rings are expected to retain their strong aromatic character. It is also important to note that for polycyclic systems, NICS values must be interpreted with care, as the induced magnetic field in one ring can influence the NICS value of an adjacent ring. rsc.orgwhiterose.ac.uk

Table 2: Calculated NICS(1) Values for Rings in Benzothiophene

RingNICS(1) (ppm)Interpretation
Benzene Ring researchgate.net-10.7Aromatic
Thiophene Ring researchgate.net-12.7Aromatic

NICS(1) values are often considered a better indicator of π-aromaticity than NICS(0).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Absorption/Fluorescence Spectra)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to compute chemical shifts that can be directly compared with experimental spectra. nih.gov For Benzo[b]thiophene, 4,5-dimethoxy-, this technique could predict the entire ¹H and ¹³C NMR spectrum, aiding in the assignment of peaks in an experimental sample. The accuracy of the prediction can be enhanced by using appropriate functionals, basis sets, and by modeling solvent effects. github.io

Absorption/Fluorescence Spectra: As mentioned, TD-DFT is the primary tool for predicting UV-visible absorption spectra. researchgate.net The calculations provide the excitation energies (which can be converted to wavelengths, λmax) and the intensities of electronic transitions. nih.gov The electron-donating methoxy groups in Benzo[b]thiophene, 4,5-dimethoxy- are expected to cause a bathochromic (red) shift in the absorption peaks compared to unsubstituted benzothiophene, meaning it will absorb light at longer wavelengths. mdpi.commathnet.ru Furthermore, by optimizing the geometry of the first singlet excited state (S1), TD-DFT can also be used to predict the fluorescence emission spectrum, providing a comprehensive picture of the molecule's photophysical properties. scispace.com

Table 3: Predicted Spectroscopic Properties and Relevant Computational Methods

Spectroscopic ParameterComputational MethodPredicted Information
NMR Chemical Shifts (¹H, ¹³C)DFT (GIAO)Chemical shifts (ppm) for structure verification.
UV-Vis Absorption SpectrumTD-DFTAbsorption maxima (λmax) and intensities (oscillator strength).
Fluorescence SpectrumTD-DFT (S1 Optimization)Emission maxima (λem) from the first excited state.

Conformational Analysis and Tautomerism Studies

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For benzo[b]thiophene derivatives, the orientation of substituents on the bicyclic core can significantly influence their interactions with biological targets.

Studies on analogues such as p-methoxybenzoyl derivatives of benzo[b]thiophene have been conducted using Nuclear Magnetic Resonance (NMR) lanthanide-induced shift (LIS) methods. For instance, in 2-(p-methoxybenzoyl)benzo[b]thiophene, the S,O-cis(Z) conformation was identified as the more abundant in the equilibrium mixture of two nearly planar conformers. In contrast, the 3-substituted analogue predominantly adopts an X,O-trans conformation. In these systems, the p-methoxyphenyl ring is typically twisted approximately 30° from the carbonyl plane, a deviation attributed to steric factors while the carbonyl group tries to maintain its characteristic orientation. rsc.org

The conformational stability of related heterocyclic systems, such as 5,6-dimethoxy-1-indanone, has been investigated using computational methods like Density Functional Theory (DFT). Potential Energy Surface (PES) scans help identify the most stable conformers by analyzing the energy profile as a function of dihedral angles. For 5,6-dimethoxy-1-indanone, the most stable conformer was found to have the two methoxy groups oriented in opposite planes, a finding that correlates well with crystallographic data. nih.gov While a specific conformational analysis for 4,5-dimethoxybenzo[b]thiophene is not detailed in the provided literature, these studies on analogues suggest that the orientation of the two methoxy groups would be a key determinant of its preferred conformation, likely influenced by steric hindrance and electronic interactions between the methoxy groups and the benzo[b]thiophene ring system.

Tautomerism, the interconversion of structural isomers, is another important aspect of molecular characterization. Theoretical studies on various heterocyclic compounds, such as substituted diazoles and pyrimidines, have been performed to determine the relative stabilities of different tautomeric forms. researchgate.netresearchgate.net These studies often employ high-level ab initio and DFT calculations to predict the most stable tautomer in the gas phase or solution. For benzo[b]thiophene itself, tautomerism is not typically observed. However, for substituted analogues, particularly those with hydroxyl, amino, or thiol groups, tautomeric forms could potentially exist. There are no specific theoretical studies on the tautomerism of Benzo[b]thiophene, 4,5-dimethoxy- reported in the search results.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and guiding synthetic efforts.

A QSAR study was developed to model the radical scavenging activity (RSA) of a series of 26 di(hetero)arylamine derivatives of benzo[b]thiophene. ipb.ptnih.gov The model was constructed using the partial least squares (PLS) projection of latent structures method and was validated internally and externally. nih.gov The goal of this QSAR model is to predict the antioxidant activity of similar benzo[b]thiophene derivatives and to guide the synthesis of novel compounds with enhanced radical scavenging properties. ipb.ptnih.gov

The final QSAR model incorporated four molecular descriptors from two different families: Radial Distribution Function (RDF) and 2D-autocorrelation descriptors. ipb.ptnih.gov

Descriptor FamilyDescriptorDescriptionCorrelation with RSA
Radial Distribution Function (RDF) RDF020eDescribes the radial distribution of atoms with respect to the molecule's center, weighted by atomic electronegativities.The presence of electronegative atoms at the inner atmosphere of the compounds is related to increased RSA. ipb.ptnih.gov
RDF045eDescribes the radial distribution of atoms with respect to the molecule's center, weighted by atomic electronegativities.The presence of electronegative atoms at the inner atmosphere of the compounds is related to increased RSA. ipb.ptnih.gov
2D-Autocorrelation GATS8pGeary autocorrelation – lag 8 / weighted by atomic polarizabilities.Associates the presence of polarizable pairs of atoms at specific topological distances with the RSA of the compounds. ipb.ptnih.gov
MATS5eMoran autocorrelation – lag 5 / weighted by atomic electronegativities.Associates the presence of electronegative pairs of atoms at specific topological distances with the RSA of the compounds. ipb.ptnih.gov

This model demonstrates how specific molecular features, such as the distribution of electronegative and polarizable atoms, can be quantitatively linked to the antioxidant activity of benzo[b]thiophene analogues. ipb.ptnih.gov Such models are valuable tools for the in silico screening and design of new potent antioxidant agents based on the benzo[b]thiophene scaffold.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Profiling

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or nucleic acid. These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Numerous studies have employed molecular docking to investigate the interaction of benzo[b]thiophene analogues with various biological targets. These simulations provide insights into the binding orientation, key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the binding energy of the ligand-protein complex.

For example, novel derivatives of benzo[b]thiophene-2-carbaldehyde were studied as potential ligands for the human IgM Fc domain. nih.gov Virtual screening and molecular docking identified a specific protein target (PDB ID: 4JVW) as a favorable interaction partner, with calculated binding energies ranging from -7.5 to -8.0 kcal/mol for the different derivatives. nih.gov Subsequent molecular dynamics simulations confirmed the stability of the protein-ligand complexes, highlighting the importance of Coulombic, van der Waals, and lipophilic interactions. nih.gov

In another study, newly designed benzothiophene derivatives were evaluated as potential anticancer agents by targeting the estrogen-related receptor-gamma (ERRγ). ajms.iq Docking simulations identified compounds with higher binding energy than the standard drug, tamoxifen. Molecular dynamics simulations further validated the stability of the complex formed by the most promising compound. ajms.iq

The table below summarizes findings from various molecular docking studies on benzo[b]thiophene analogues, showcasing the versatility of this scaffold in targeting different proteins.

Benzo[b]thiophene AnalogueTarget Protein (PDB ID)Therapeutic AreaKey Findings
Benzo[b]thiophene-2-carbaldehyde derivativesHuman IgM Fc Domain (4JVW)ImmunologyBinding energies of -7.5 to -8.0 kcal/mol; stable complexes driven by van der Waals and lipophilic interactions. nih.gov
Novel Heterocyclic DerivativesEstrogen-Related Receptor-Gamma (2GPV)OncologyOne compound showed a high docking score (102.62) and better binding energy than tamoxifen. ajms.iq
Thiazole–Thiophene ScaffoldsBreast Cancer Protein (2W3L)OncologyDocking scores ranged from -5.436 to -6.161 kcal/mol, indicating potential as anticancer agents. mdpi.com
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivativesTubulinOncologyCompounds with methoxy groups at C-4, C-6, or C-7 showed the best activities as tubulin polymerization inhibitors. nih.gov
Benzo[b]thiophene-chalcone hybridsAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Neurodegenerative DiseaseCompound 5f was the best AChE inhibitor (IC50 = 62.10 μM) and compound 5h was the best BChE inhibitor (IC50 = 24.35 μM). nih.gov

These studies collectively demonstrate the utility of molecular modeling and docking in profiling the interactions of benzo[b]thiophene derivatives with various biological targets, thereby guiding the rational design of new therapeutic agents.

Non Pharmacological Applications and Advanced Materials Research Involving Benzo B Thiophene, 4,5 Dimethoxy Type Scaffolds

Applications in Organic Electronics and Optoelectronic Devices

Derivatives of benzo[b]thiophene, especially the fused-ring system of benzo[1,2-b:4,5-b′]dithiophene (BDT), are extensively utilized in organic electronics due to their planar structures, superior optical properties, and the ease with which they can be modified. nih.gov The symmetrical and planar conjugated structure of the BDT unit promotes strong inter-molecular orbital overlap and π–π stacking in thin films, which is crucial for efficient charge carrier transport. nih.gov The presence of sulfur atoms enhances the electron density through lone pair electrons, increasing the electron-donating capability of the BDT core. nih.gov

Development of Materials for Photovoltaic Cells

Benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives are among the most attractive electron-donating units for bulk heterojunction organic solar cells (BHJ-OSCs). nih.gov The dimethoxybenzo[1,2-b:4,5-b]dithiophene unit, in particular, plays a significant role in enhancing the efficiency of these devices. researchgate.net The incorporation of substituents on the central benzene (B151609) core of the BDT structure allows for the fine-tuning of the electronic properties without compromising the planarity of the two thiophene (B33073) units. researchgate.net

Researchers have synthesized various donor-acceptor (D-A) copolymers incorporating BDT derivatives to improve photovoltaic performance. For instance, four new copolymers (PTBDT-BT, PTBDT-BTZ, POPEBDT-BT, and POPEBDT-BTZ) were created by copolymerizing two BDT derivatives with two different acceptor units. rsc.org These polymers exhibited deep highest occupied molecular orbital (HOMO) energy levels (deeper than −5.4 eV), which is advantageous for achieving high open-circuit voltages (Voc) in solar cells. rsc.org The polymer solar cell based on the PTBDT-BT blend with PC71BM demonstrated a high Voc of 0.81 V and a power conversion efficiency (PCE) of 4.61%. rsc.org

Another study focused on a novel BDT derivative with a fluorinated alkoxyphenyl side chain (BDTPF) to construct a D-A structured polymer, PBDTPF-DTBT. rsc.org This polymer showed a relatively low-lying HOMO energy level of -5.39 eV and good film-forming ability. rsc.org Organic solar cells based on this polymer blended with PC71BM achieved a power conversion efficiency of 7.02%. rsc.org The strategic use of side chains, such as linear versus branched alkyl chains, on the BDT unit has been shown to critically influence polymer self-assembly, backbone orientation, and ultimately, the solar cell efficiency. nih.gov

Table 1: Performance of Photovoltaic Devices Based on Benzo[b]thiophene Derivatives

Polymer Acceptor Open-Circuit Voltage (Voc) Power Conversion Efficiency (PCE)
PTBDT-BT PC71BM 0.81 V 4.61%
PBDTPF-DTBT PC71BM - 7.02%

Research on Light-Emitting Materials and Aggregation-Induced Emission (AIE) Characteristics

While many traditional fluorescent materials suffer from aggregation-caused quenching (ACQ), where their light emission is reduced in the solid state, materials with aggregation-induced emission (AIE) characteristics show enhanced fluorescence in the aggregate state. nih.govrsc.org This property is highly desirable for the development of efficient solid-state light-emitting devices.

Research has shown that new AIE luminogens can be developed using a benzo[b]thiophene S,S-dioxide core. researcher.life Although not the 4,5-dimethoxy- derivative, this research demonstrates the potential of the benzothiophene scaffold in creating materials with AIE properties. The steric and electronic effects of substituents on the core were found to be crucial in elucidating the AIE property. researcher.life The principle of AIE is based on the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. Other organic luminophores, such as chalcones, have also been investigated for their AIE enhancement characteristics, where tight molecular packing and restricted internal rotation lead to enhanced emission intensity. mdpi.com Bithiophene-based compounds have also been studied for their AIE properties, which can be tuned by the length of alkyl chains in an ester group. mdpi.com

Integration into Semiconducting Polymeric Systems

The favorable electronic properties of benzo[b]thiophene derivatives make them excellent building blocks for semiconducting polymers used in organic field-effect transistors (OFETs) in addition to solar cells. researchgate.net The structural symmetry and fused aromatic system of the BDT core enhance electron delocalization and inter-chain interactions, which improves charge carrier mobility. nih.gov

A study on a novel fluorine-containing BDT derivative, PBDTPF-DTBT, reported a field-effect mobility of 0.034 cm² V⁻¹ s⁻¹. rsc.org In another example, cruciform compounds based on 2,6-bis(phenylethynyl)-4,8-bis(phenylethynyl)benzo[1,2-b:4,5-b']dithiophene were designed and synthesized. nih.gov The introduction and orientation of alkyl chains on these molecules were found to cause different molecular packing in the solid state. nih.gov Single micrometer ribbon transistors of one such derivative displayed a high mobility of up to 0.81 cm² V⁻¹ s⁻¹. nih.gov Furthermore, solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been utilized as small molecular organic semiconductors in OFETs, exhibiting p-channel behavior with hole mobility up to 0.005 cm²/Vs and a current on/off ratio higher than 10⁶. mdpi.com

Utilization in Solid-State Electrochromic Devices

Electrochromic materials can reversibly change their optical properties under an applied voltage, making them suitable for applications such as smart windows and displays. Conjugated polymers are often used in these devices.

Benzodithiophene is considered a "star" structural unit in organic optoelectronic materials and is often used as a donor unit in the preparation of high-performance D-A conjugated polymers. mdpi.com A series of benzodithiophene-isoindigo (PBDT-IID) conjugated polymers with oligoethylene glycol side chains were synthesized for electrochromic applications. nih.gov These polymers were found to have both p- and n-type doping capabilities under appropriate applied voltages. nih.gov The study of solid-state electrochromic devices often focuses on properties like photopic contrast and switching speed, which are influenced by the composition of the electrochromic polymer and the electrolyte. rsc.org In a related area, copolymer bifunctional electrodes based on 3,6-dimethoxythieno[3,2-b]thiophene were prepared and showed favorable electrochromic and capacitive energy storage properties, with the ability to switch color from purple to yellow. mdpi.com

Supramolecular Chemistry and Self-Assembly of Benzo[b]thiophene Derivatives

The ability of molecules to self-assemble into well-ordered structures is a cornerstone of supramolecular chemistry and is critical for the performance of organic electronic devices. The planar and rigid nature of benzo[b]thiophene-based scaffolds facilitates π–π stacking, a key interaction driving self-assembly.

A nih.govbenzothieno[3,2-b] nih.gov-benzothiophene (BTBT) derivative, a structural analogue of benzo[b]thiophene, was functionalized with a β-sheet-forming peptide. rsc.org This modification allowed for controlled supramolecular organization, leading to the formation of hydrogels in water. rsc.org The self-assembly process, triggered by changes in pH or salt concentration, resulted in long-range, one-dimensional structures. rsc.org The hierarchical self-assembly was driven by a combination of hydrogen bonding and π–π interactions. rsc.org This example illustrates how the benzo[b]thiophene core can be incorporated into larger molecular designs to direct self-assembly into functional supramolecular structures.

Benzo[b]thiophene, 4,5-dimethoxy- Analogues as Precursors in Complex Organic Synthesis

Benzo[b]thiophene and its derivatives are not only functional materials themselves but also serve as versatile precursors for the synthesis of more complex molecules and scaffolds. nih.gov A variety of synthetic methods have been developed to produce substituted benzo[b]thiophenes.

For example, an efficient synthesis of benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) has been developed, and this fused-aromatic dione was then used to generate a diverse range of molecules with potential applications in π-conjugated materials. nih.gov Other synthetic routes include a copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Another approach involves an intramolecular Wittig reaction, starting from 2-mercaptobenzenemethanol, to efficiently prepare 2-phenylbenzotiophenes and 3-acyl-2-phenylbenzothiophenes. nih.gov The synthesis of 2-(benzo[b]thieno[2,3-d]thiophen-2yl)dibenzo[b,d]thiophene was achieved through a Stille coupling reaction involving a tributylstannane derivative of benzo[b]thieno[2,3-d]thiophene as a key precursor. mdpi.com These synthetic strategies highlight the role of benzo[b]thiophene analogues as foundational building blocks in the construction of complex, functional organic molecules.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4,5-dimethoxy-benzo[b]thiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are notable:

  • Iodine-promoted photocyclization : This approach involves photochemical cyclization of 4,5-diaryl-substituted thiophenes under iodine catalysis. It offers higher efficiency (up to 85% yield) compared to oxidative coupling with FeCl₃ or Pd-catalyzed arylation .
  • Multi-step heterocyclization : Starting from commercially available thiophenes, this method involves sequential alkylation, oxidation, and cyclization steps. Yields vary depending on solvent choice (e.g., DMF vs. THF) and temperature control .
    • Data Contradictions : (Table 2.2) reports lower yields (<60%) for FeCl₃-mediated coupling, while photocyclization ( ) achieves superior results. This highlights the need for optimizing light intensity and iodine stoichiometry.

Q. How can researchers characterize the purity and structural integrity of 4,5-dimethoxy-benzo[b]thiophene derivatives?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify volatile byproducts, such as hydrogen bromide (HBr) eliminated during dimerization (observed in ). Retention indices and fragmentation patterns are critical for distinguishing regioisomers .
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (300 MHz, CDCl₃) is standard for confirming substitution patterns. For example, methoxy groups at C4 and C5 appear as singlets at δ 3.8–4.0 ppm .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Dimerization : Heating brominated thiophene precursors in alcohols can lead to dimerization via HBr elimination (). Using inert atmospheres (N₂/Ar) and low-temperature cyclization reduces this risk.
  • Over-oxidation : During photocyclization, excessive iodine can over-oxidize the thiophene core. Quenching with Na₂S₂O₃ immediately post-reaction minimizes this .

Advanced Research Questions

Q. How do electronic properties of 4,5-dimethoxy-benzo[b]thiophene derivatives impact their performance in organic electronics?

  • Methodological Answer :

  • Bandgap tuning : The electron-donating methoxy groups lower the LUMO energy, enhancing charge transport in organic semiconductors. Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials ~1.2 V vs. Ag/Ag⁺ .
  • Comparative studies : Derivatives lacking methoxy groups (e.g., unsubstituted benzo[b]thiophene) show reduced hole mobility (μh < 0.1 cm²/V·s) compared to methoxy-substituted analogs (μh > 0.3 cm²/V·s) .

Q. What strategies optimize direct C–H arylation of 4,5-dimethoxy-benzo[b]thiophene for regioselective functionalization?

  • Methodological Answer :

  • Catalytic system : Pd(OAc)₂ (4 mol-%) with SPhos ligand in DMAc at 140°C achieves >70% yield for 2-arylated products. Electron-deficient aryl bromides (e.g., 4-CF₃C₆H₄Br) require longer reaction times (24–36 h) .
  • Byproduct control : Bis-arylated byproducts (<10%) are separable via column chromatography using hexane/EtOAc (4:1). Polar functional groups (e.g., -OH, -OMe) on aryl bromides are incompatible due to ligand poisoning .

Q. How does the fused thiophene system influence biological activity in drug discovery?

  • Methodological Answer :

  • Bioisosterism : The benzo[b]thiophene core mimics indole or naphthalene in receptor binding. For example, 4,5-dimethoxy substitution enhances anti-inflammatory activity by ~30% compared to non-substituted analogs (IC₅₀ = 5.2 μM vs. 12.4 μM in COX-2 inhibition assays) .
  • Metabolic stability : Methoxy groups reduce oxidative metabolism in liver microsomes, improving half-life (t₁/₂ > 6 h in murine models) .

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